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molecular formula C12H15N3 B1274255 1H-Indole, 7-(1-piperazinyl)- CAS No. 84807-10-3

1H-Indole, 7-(1-piperazinyl)-

Cat. No. B1274255
M. Wt: 201.27 g/mol
InChI Key: XKDAUEWDPSMDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05627177

Procedure details

A suspension of 7-aminoindole (4.10 g, 0.031 moles), bischloroethylamine hydrochloride (6.23 g, 0.035 moles) and potassium carbonate (9.66 g, 0.035 moles) in butanol (100 ml) was heated at reflux under argon for 6h. Further bischloroethylamine hydrochloride (3.0 g, 0.016 moles) and potassium carbonate (4.5 g, 0.016 moles) was added, then the suspension was heated at reflux under argon for 18 h. The solvent was evaporated in vacuo to give a deep purple residue which was taken up into dilute hydrochloric acid (300 ml), washed with ethyl acetate (2×100 ml), made basic with sodium hydroxide, extracted into dichloromethane, filtered, dried (MgSO4) then evaporated in vacuo to a yellow oil. This was crystallised twice from ether to give 7-(1-piperazinyl)indole (2.07 g, 0.010 moles) as a grey/white solid.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.Cl.Cl[CH2:13][CH2:14][NH:15][CH2:16][CH2:17]Cl.C(=O)([O-])[O-].[K+].[K+].Cl>C(O)CCC>[N:1]1([C:2]2[CH:3]=[CH:4][CH:5]=[C:6]3[C:10]=2[NH:9][CH:8]=[CH:7]3)[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
NC=1C=CC=C2C=CNC12
Name
Quantity
6.23 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
9.66 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
4.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 6h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a deep purple residue which
WASH
Type
WASH
Details
washed with ethyl acetate (2×100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
then evaporated in vacuo to a yellow oil
CUSTOM
Type
CUSTOM
Details
This was crystallised twice from ether

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C=1C=CC=C2C=CNC12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.01 mol
AMOUNT: MASS 2.07 g
YIELD: CALCULATEDPERCENTYIELD 32.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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